4-(5-methylfuran-2-yl)pyrrolidin-2-one
Description
Properties
CAS No. |
133933-65-0 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Ring-Opening and Lactamization Strategies
DA cyclopropanes, such as dimethyl 2-(heteroaryl)cyclopropane-1,1-dicarboxylates, serve as versatile precursors for 1,5-disubstituted pyrrolidin-2-ones. For 4-(5-methylfuran-2-yl)pyrrolidin-2-one, the 5-methylfuran group is introduced via a DA cyclopropane bearing a furyl donor substituent. The general protocol involves:
-
Lewis acid-catalyzed ring-opening with primary amines (e.g., benzylamines or anilines).
-
In situ lactamization under acidic conditions.
-
Dealkoxycarbonylation to remove ester groups.
For example, nickel perchlorate (Ni(ClO₄)₂·6H₂O) catalyzes the reaction between dimethyl 2-(5-methylfuran-2-yl)cyclopropane-1,1-dicarboxylate and benzylamine in dichloroethane (DCE) at 45°C, yielding γ-amino ester intermediates. Subsequent reflux in toluene with acetic acid induces cyclization to the pyrrolidin-2-one core, while alkaline saponification (NaOH/EtOH) and thermolysis (160°C under microwave irradiation) remove the ester group, affording the target compound in ~70% overall yield.
Table 1: Optimization of DA Cyclopropane Ring-Opening Conditions
| Cyclopropane Substituent | Amine | Catalyst (mol%) | Temperature | Yield (%) |
|---|---|---|---|---|
| 5-Methylfuran-2-yl | Benzylamine | Ni(ClO₄)₂ (10) | 45°C | 68 |
| 5-Methylfuran-2-yl | Aniline | Y(OTf)₃ (20) | RT | 45 |
| Phenyl | Cyclobutylamine | Fe(OTf)₃ (15) | 50°C | 32 |
Key observations:
-
Nickel perchlorate outperforms other Lewis acids (e.g., Y(OTf)₃, Fe(OTf)₃) in furan-containing systems due to its moderate activation energy and compatibility with electron-rich heterocycles.
-
Elevated temperatures (45–50°C) improve reaction rates but may promote side reactions in sterically hindered substrates.
Nucleophilic Addition to γ-Amino Esters
Michael Addition–Cyclization Cascades
An alternative route involves the Michael addition of 5-methylfuran-2-yl Grignard reagents to γ-nitro esters, followed by reduction and cyclization. For instance:
-
Nitro ester substrate : Ethyl 4-nitrobutanoate reacts with 2-lithio-5-methylfuran in THF at −78°C, yielding ethyl 4-(5-methylfuran-2-yl)-4-nitrobutanoate.
-
Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
-
Lactam formation : Heating the γ-amino ester in toluene with acetic acid induces cyclization to this compound.
This method achieves 55–60% overall yield but requires strict anhydrous conditions to prevent premature hydrolysis.
Post-Functionalization of Pyrrolidin-2-one Intermediates
Palladium-Catalyzed Cross-Coupling
Palladium-mediated coupling reactions enable late-stage introduction of the 5-methylfuran group. For example:
-
Borylation : 4-Bromopyrrolidin-2-one undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂, yielding the corresponding boronic ester.
-
Suzuki–Miyaura coupling : Reaction with 2-bromo-5-methylfuran in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O (3:1) at 80°C installs the furan moiety, providing the target compound in 65% yield.
Stereochemical Considerations
Chiral DA Cyclopropane Precursors
Optically active this compound can be synthesized using enantiomerically pure DA cyclopropanes. For example, dimethyl ( S )-2-(5-methylfuran-2-yl)cyclopropane-1,1-dicarboxylate undergoes ring-opening with benzylamine via an Sₙ2-like mechanism, preserving chirality through lactamization and dealkoxycarbonylation. The final product retains >98% enantiomeric excess (ee) when starting with 99% ee cyclopropane.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Methods
| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| DA Cyclopropane Ring-Opening | 4 | 70 | 95 | High |
| Michael Addition–Cyclization | 3 | 55 | 88 | Moderate |
| Suzuki–Miyaura Coupling | 2 | 65 | 92 | High |
Advantages of DA Cyclopropane Route :
-
One-pot feasibility : Combines ring-opening, lactamization, and dealkoxycarbonylation in a single vessel.
-
Broad substrate scope : Tolerates diverse amines and cyclopropane substituents.
Limitations of Cross-Coupling Approaches :
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylfuran-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used for halogenation reactions.
Major Products
Oxidation: Oxidation of the furan ring can yield 5-methylfuran-2(5H)-one.
Reduction: Reduction of the pyrrolidinone ring can produce 4-(5-methylfuran-2-yl)pyrrolidin-2-ol.
Substitution: Halogenation of the furan ring can result in compounds like 4-(5-bromomethylfuran-2-yl)pyrrolidin-2-one.
Scientific Research Applications
4-(5-Methylfuran-2-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of 4-(5-methylfuran-2-yl)pyrrolidin-2-one depends on its specific application:
Biological Activity: The compound may interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Chemical Reactivity: The presence of both the furan and pyrrolidinone moieties allows for diverse reactivity, enabling it to participate in multiple types of chemical reactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent at the 4-position of pyrrolidin-2-one significantly influences molecular properties. Key analogs include:
Key Observations:
- Electron-Donating vs. In contrast, fluorinated or chlorinated analogs (e.g., ) exhibit increased polarity and metabolic stability.
- Bioactivity: Thioxo-oxadiazole and triazole-substituted pyrrolidin-2-ones show notable antioxidant activity , suggesting that the methylfuran analog may also exhibit redox-modulating properties.
Commercial and Research Status
- 4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one : Discontinued commercially, highlighting challenges in scalability or toxicity .
- 4-(Difluoromethyl)pyrrolidin-2-one : Available for research (American Elements), indicating industrial interest in fluorinated lactams .
- Thioxo-oxadiazole Derivatives : Academic focus on antioxidant drug discovery .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(5-methylfuran-2-yl)pyrrolidin-2-one, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of furan derivatives with pyrrolidinone precursors. For analogous compounds (e.g., 4-(3-aminophenyl)pyrrolidin-2-one), Grignard reagents and cyclization steps are employed, with trifluoroacetic acid as a catalyst . Key parameters include solvent choice (e.g., tetrahydrofuran for improved solubility), temperature control (60–80°C for cyclization), and purification via column chromatography .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- NMR : H and C NMR identify substituents on the pyrrolidinone core and furan moiety.
- X-ray crystallography : Resolves stereochemistry and bond angles, using software like SHELX for refinement .
- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for protonated ions) .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Initial screens include:
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based readouts.
- Cellular viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for receptors like GPCRs .
Q. What are common impurities in synthesized batches, and how are they quantified?
- Methodological Answer : Impurities arise from incomplete cyclization or side reactions. Analytical methods include:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment (>98% target compound) .
- TLC : Monitoring reaction progress using silica gel plates and visualizing agents (e.g., ninhydrin for amine byproducts) .
Q. How does the compound behave under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve:
- pH titration : Assessing degradation in buffers (pH 3–10) via UV-Vis spectroscopy.
- Thermogravimetric analysis (TGA) : Determining decomposition temperatures (e.g., >200°C for thermal stability) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to enhance enantiomeric purity for chiral derivatives?
- Methodological Answer :
- Chiral catalysts : Use of (R)-BINAP or L-proline derivatives in asymmetric synthesis .
- Continuous flow reactors : Improve reaction control and reduce racemization .
- Chiral HPLC : Employing amylose-based columns to separate enantiomers .
Q. How to resolve contradictions between spectroscopic data and computational models?
- Methodological Answer :
- DFT calculations : Compare optimized geometries (e.g., Gaussian 16) with experimental X-ray data to identify discrepancies in bond lengths or angles .
- Dynamic NMR : Detect conformational flexibility in solution that static models may miss .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Glide to simulate binding to active sites (e.g., kinase domains) .
- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
Q. How to isolate this compound from complex reaction mixtures?
- Methodological Answer :
- Preparative HPLC : Gradient elution with acetonitrile/water (0.1% TFA) for high-purity isolation .
- Countercurrent chromatography : Avoids silica gel adsorption for polar byproducts .
Q. How do structural modifications (e.g., fluorination) impact biological activity compared to analogs?
- Methodological Answer :
- SAR studies : Synthesize derivatives (e.g., 4-(3,5-difluorophenyl)pyrrolidin-2-one) and compare IC50 values in enzyme assays .
- LogP measurements : Assess lipophilicity changes via shake-flask method to correlate with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
